molecular formula C21H21NO4S2 B2422605 Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946322-61-8

Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2422605
CAS No.: 946322-61-8
M. Wt: 415.52
InChI Key: HLCUQSRNGUNGPY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO4S2 and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

A study highlights the use of related thiophene derivatives in organic synthesis, demonstrating a facile four-component Gewald reaction under aqueous conditions. This process efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, showcasing the versatility of thiophene compounds in synthesizing heterocyclic structures (Abaee & Cheraghi, 2013).

Antimicrobial and Antifungal Activities

Research into thiophene derivatives has uncovered their potential in combating microbial and fungal infections. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate showed significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010). Another study involving the synthesis of lignan conjugates via cyclopropanation of thiophene derivatives reported compounds with excellent antibacterial and antifungal properties, as well as antioxidant activity (Raghavendra et al., 2016).

Anticancer Activities

The synthesis and structural analysis of thiophene derivatives have also been linked to anticancer properties. A particular study synthesized new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which were tested for antibacterial activity against various pathogenic strains and showed promising results, indicating potential applications in cancer treatment (Altundas et al., 2010).

Fluorescence and Chemical Sensing

Thiophene derivatives have been explored for their fluorescence properties, which are useful in chemical sensing and molecular probes. For example, the synthesis of Monastrol analogs conjugated with fluorescent coumarin scaffolds has demonstrated active fluorescence, indicating potential applications in biochemical sensing (Al-Masoudi et al., 2015).

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-9-5-14(2)6-10-16)28(24,25)22-17-11-7-15(3)8-12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUQSRNGUNGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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